Mulundocandin
CAS No.:
Cat. No.: VC1627970
Molecular Formula: C48H77N7O16
Molecular Weight: 1008.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H77N7O16 |
|---|---|
| Molecular Weight | 1008.2 g/mol |
| IUPAC Name | N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide |
| Standard InChI | InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69) |
| Standard InChI Key | WUPSJTQKGFMDON-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)CO)C)O)O)O |
Introduction
Chemical Structure and Properties
Mulundocandin is a complex cyclic lipopeptide with a molecular formula of C48H77N7O16 . Its structure consists of a cyclic hexapeptide core with a long-chain fatty acid side chain, typical of the echinocandin class of antifungal compounds. The compound features multiple hydroxyl groups and a complex three-dimensional structure that contributes to its biological activity.
The chemical name of mulundocandin is N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide . This complex nomenclature reflects the intricate stereochemistry of the molecule, which plays a crucial role in its antifungal properties.
Structural Parameters
A notable feature of mulundocandin's structure is the presence of a hemiaminal functional group at position-12 (ornithine-5-position), which has implications for the compound's chemical stability . This functional group has been the target of semisynthetic modifications aimed at improving stability while maintaining antifungal activity.
Physicochemical Properties
The physical properties of mulundocandin are characteristic of echinocandin-type lipopeptides, with limited water solubility that can present challenges for formulation and administration. The predicted collision cross-section data for mulundocandin provides insights into its molecular behavior in mass spectrometry analysis.
Table 1: Predicted Collision Cross Section Data for Mulundocandin
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 1008.5499 | 314.0 |
| [M+Na]⁺ | 1030.5319 | 319.3 |
| [M+NH₄]⁺ | 1025.5765 | 317.8 |
| [M+K]⁺ | 1046.5058 | 316.9 |
| [M-H]⁻ | 1006.5354 | 312.6 |
| [M+Na-2H]⁻ | 1028.5173 | 323.8 |
| [M]⁺ | 1007.5421 | 316.9 |
| [M]⁻ | 1007.5432 | 316.9 |
Biological Activity and Mechanism of Action
Mulundocandin demonstrates significant antifungal activity, particularly against various Candida species. The compound belongs to the echinocandin class of antifungal agents, which are known to exert their antimicrobial effects by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism of action differs from azole antifungals that target ergosterol biosynthesis, making echinocandins including mulundocandin valuable alternatives in the treatment of fungal infections, especially in cases of azole resistance.
Mode of Action
Research indicates that mulundocandin appears to exert its antifungal activity primarily through the preferential inhibition of germ tube formation in susceptible fungi, with minimum inhibitory concentration for hyphal growth (MIC-HY) values of 0.015-0.03 μg/ml . This activity against the hyphal form is significantly more potent than its activity against the yeast form (MIC 0.5-4.0 μg/ml), suggesting that mulundocandin may be particularly effective at preventing fungal invasion of tissues, which often involves hyphal transformation .
Fungicidal Activity
Kill-curve experiments have demonstrated mulundocandin's fungicidal properties. Studies show that exposure to mulundocandin at concentrations of 4× MIC and 8× MIC results in 99.9% reductions in cell viability after 8 hours, while exposure to 16× MIC achieves the same reduction after just 5 hours . These findings highlight the compound's potential for rapid antifungal action when present at sufficient concentrations.
Antifungal Spectrum
Mulundocandin exhibits a selective spectrum of antifungal activity, with notable effectiveness against certain Candida species but limited activity against others and negligible effects against filamentous fungi.
Activity Against Candida Species
The compound shows good in vitro activity against Candida albicans, with MIC values ranging from 0.5 to 4.0 μg/ml . Similarly, it demonstrates efficacy against Candida glabrata, with MIC values between 2.0 and 4.0 μg/ml . Moderate activity is observed against Candida tropicalis, with MIC values of 1.0-8.0 μg/ml .
Limited Activity Against Other Fungi
Despite its effectiveness against certain Candida species, mulundocandin shows poor activity against other non-albicans Candida isolates . Furthermore, the compound is inactive against Cryptococcus neoformans, various Aspergillus species, and Trichophyton dermatophytes . This limited spectrum contrasts with some of the clinically used echinocandins, which demonstrate broader activity against Aspergillus species.
Table 2: Antifungal Activity Spectrum of Mulundocandin
| Fungal Species | MIC Range (μg/ml) | Activity Level |
|---|---|---|
| Candida albicans | 0.5-4.0 | Good |
| Candida glabrata | 2.0-4.0 | Good |
| Candida tropicalis | 1.0-8.0 | Moderate |
| Other non-albicans Candida | >8.0 | Poor |
| Cryptococcus neoformans | >32.0 | Inactive |
| Aspergillus species | >32.0 | Inactive |
| Trichophyton species | >32.0 | Inactive |
Chemical Stability and Modifications
A significant challenge in the development of mulundocandin as a therapeutic agent has been its chemical stability, particularly related to the hemiaminal function at position-12 (ornithine-5-position). This functional group represents a vulnerability in the molecule's structure, potentially limiting its practical applications due to stability concerns.
Semisynthetic Modifications
Researchers have undertaken semisynthetic modifications at the hemiaminal function of mulundocandin to address stability issues. These modifications have focused on creating more stable chemical linkages at this position while maintaining the compound's antifungal properties .
Stability Enhancements
Specific approaches to enhancing stability have included:
-
Introduction of carbon-carbon (C-C) linkages at the hemiaminal function
-
Formation of carbon-hydrogen (C-H) bonds at position-12
-
Lewis acid-catalyzed introduction of electron-rich aryl groups at position-12
These modifications have successfully improved the chemical stability of mulundocandin derivatives without significant loss of anti-Candida activity, demonstrating the potential for rational drug design to overcome the limitations of the natural compound .
Comparison with Other Echinocandins
Mulundocandin is one of several naturally occurring echinocandin-type lipopeptides, a class that includes other compounds such as pneumocandins and the echinocandins themselves. While sharing the basic structural features and mechanism of action with these related compounds, mulundocandin possesses distinctive structural elements that influence its specific activity profile and physicochemical properties.
Structural Relationships
The echinocandin class of antifungal agents has yielded several clinically important drugs, including caspofungin, micafungin, and anidulafungin. Mulundocandin shares the characteristic cyclic hexapeptide core structure with these compounds but differs in the specific amino acid composition and the nature of the lipid side chain. These structural variations account for differences in spectrum of activity, potency, and pharmacokinetic properties.
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